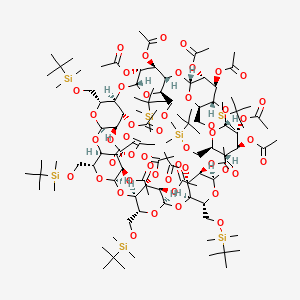

![molecular formula C₁₅H₂₃NO₄ B1141107 (1S,8S,9R)-1,5,9-Trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one CAS No. 162791-23-3](/img/structure/B1141107.png)

(1S,8S,9R)-1,5,9-Trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

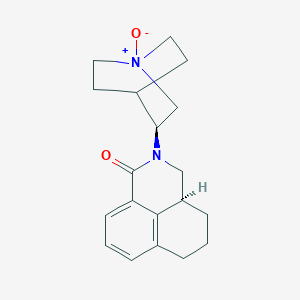

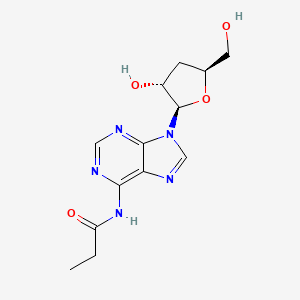

(1S,8S,9R)-1,5,9-Trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one, also known as (1S,8S,9R)-1,5,9-Trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one, is a useful research compound. Its molecular formula is C₁₅H₂₃NO₄ and its molecular weight is 281.35. The purity is usually 95%.

BenchChem offers high-quality (1S,8S,9R)-1,5,9-Trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,8S,9R)-1,5,9-Trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

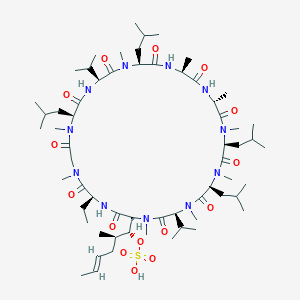

11-Azaartemisinin has been found to have significant anticancer activity . A series of new compounds were prepared using 11-azaartemisinin and various azides, and these synthesized compounds were evaluated for their cytotoxic activity against KB and HepG2 cell lines . Thirteen of the synthesized compounds displayed good cytotoxic activity against two human cancer cell lines, KB and HepG2, with half maximal inhibitory concentration values in a range of 4.27–70.40 μM .

Antimalarial Activity

11-Azaartemisinin is a potent anti-malarial compound . It has been used to form cocrystals with a wide variety of coformers . These cocrystals offer increased thermal stability and dissolution properties, which could potentially enhance the effectiveness of the drug .

Herbicidal Activity

In addition to its antimalarial and anticancer properties, 11-azaartemisinin analogues have also displayed herbicidal activity .

Stability Enhancement

The cocrystals of 11-azaartemisinin with various coformers appear to offer increased thermal stability . This could potentially enhance the shelf-life and storage conditions of the drug .

Dissolution Properties Improvement

The cocrystals of 11-azaartemisinin with various coformers have shown improved dissolution properties . This could potentially enhance the bioavailability of the drug .

Mecanismo De Acción

Target of Action:

11-Azaartemisinin, also known as (1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one, is an artemisinin derivative. Its primary targets include malarial parasites . These parasites are responsible for causing malaria, a life-threatening disease transmitted by infected mosquitoes. The rapid mode of action of artemisinin in reducing parasitemia suggests that 11-Azaartemisinin and its derivatives are promising candidates for antimalarial therapy .

Mode of Action:

The mode of action involves a fascinating process. When 11-Azaartemisinin enters the malarial parasite, it undergoes a chemical transformation. This transformation generates reactive oxygen species (ROS) within the parasite. These ROS cause damage to the parasite’s cell membranes, proteins, and DNA, ultimately leading to its demise. Importantly, this process occurs rapidly, making artemisinin derivatives effective against drug-resistant malarial parasites .

Biochemical Pathways:

The affected pathways primarily involve the parasite’s red blood cell stage. 11-Azaartemisinin disrupts the parasite’s ability to maintain its membrane integrity, leading to cell lysis. Additionally, it interferes with the parasite’s iron metabolism, which is essential for its survival. By disrupting these pathways, 11-Azaartemisinin effectively combats the parasite .

Pharmacokinetics:

- Bioavailability : The compound’s bioavailability is influenced by its stability and metabolic conversion .

Action Environment:

Environmental factors play a crucial role in 11-Azaartemisinin’s efficacy and stability. Factors such as temperature, humidity, and light exposure can impact its potency. Proper storage and handling are essential to maintain its effectiveness .

Propiedades

IUPAC Name |

(1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-8-4-5-11-9(2)12(17)16-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3,(H,16,17)/t8?,9-,10?,11?,13?,14+,15?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHOKYZGSIIBMK-FJAJAOGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)NC3C24C1CCC(O3)(OO4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2CCC(C3C24C(NC1=O)O[C@](CC3)(OO4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)